methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate (C₂₀H₂₃NO₅S, MW 389.47 g/mol) is a Z-configured acrylate derivative featuring a phenylsulfonyl group, a 4-ethoxyphenylamino substituent, and a methyl ester moiety. This compound is synthesized via nucleophilic addition-elimination reactions, typical for analogous acrylates . Its Z-configuration is stabilized by steric and electronic effects, as observed in structurally related compounds . Purity exceeds 90%, as noted in commercial specifications .
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFDNAWVPJXOG-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Synthesis
The synthesis typically begins with the preparation of N-(4-ethoxyphenyl)benzenesulfonamide, a critical intermediate. This is achieved through the reaction of 4-ethoxyaniline with phenylsulfonyl chloride under basic conditions. Triethylamine or pyridine is employed to scavenge HCl, driving the reaction to completion.
Reaction Conditions:
- Solvent: Dichloromethane or toluene
- Temperature: 0–25°C (room temperature)
- Yield: ~85–90% (theoretical)
The purity of this intermediate is paramount, as residual starting materials may complicate downstream reactions. Recrystallization from ethanol/water mixtures is commonly used for purification.
Acrylate Ester Formation via Nucleophilic Substitution
The key step involves coupling the sulfonamide intermediate with a methyl α-bromoacrylate derivative. This reaction proceeds via an SN2 mechanism, where the amine group attacks the electrophilic carbon adjacent to the bromine atom.
Representative Procedure:
- Reagents:
- N-(4-Ethoxyphenyl)benzenesulfonamide (1 equiv)
- Methyl 2-bromo-2-(phenylsulfonyl)acrylate (1.2 equiv)
- Base: Potassium carbonate (1.5 equiv)
- Solvent: Acetonitrile
Conditions:
- Stirring at room temperature for 12–24 hours
- Reaction monitored by TLC (ethyl acetate/hexane, 1:9)
Workup:
- Evaporation under reduced pressure
- Column chromatography (silica gel, ethyl acetate/hexane gradient)
- Recrystallization from ethyl acetate
Stereochemical Control
The (Z)-configuration of the double bond is governed by steric and electronic factors during the nucleophilic substitution. Bulky substituents on the acrylate ester favor the (Z)-isomer due to reduced steric hindrance in the transition state. Computational studies suggest that the sulfonyl group stabilizes the (Z)-form through resonance effects.
Key Parameters for Stereoselectivity:
- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) enhance ionic interactions, favoring (Z)-formation.
- Temperature: Lower temperatures (0–10°C) marginally improve selectivity.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, continuous flow reactors are employed for high-throughput production. This method reduces reaction times and improves consistency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24 hours | 2–4 hours |
| Temperature | 25°C | 50°C |
| Solvent | Acetonitrile | Toluene |
| Annual Capacity | N/A | 10–50 metric tons |
Advantages:
Catalytic Innovations
Recent patents disclose the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the substitution step. This approach reduces base equivalents and shortens reaction times by 30%.
Optimized Catalytic System:
- Catalyst: TBAB (0.1 equiv)
- Base: K2CO3 (1.0 equiv)
- Yield Improvement: 89% (vs. 78% without catalyst)
Comparative Analysis of Methodologies
Solvent Impact on Yield
A study comparing solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | (Z):(E) Ratio |
|---|---|---|---|
| Acetonitrile | 37.5 | 85 | 92:8 |
| DMF | 36.7 | 78 | 88:12 |
| THF | 7.5 | 65 | 84:16 |
Polar aprotic solvents maximize yield and stereoselectivity by stabilizing ionic intermediates.
Base Selection
The choice of base significantly affects reaction kinetics:
| Base | pKa (Conj. Acid) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | 10.3 | 24 | 85 |
| NaHCO3 | 6.4 | 48 | 62 |
| DBU | 13.5 | 12 | 91 |
Stronger bases like DBU improve reaction rates but may necessitate stricter temperature control to avoid side reactions.
Mechanistic Insights
Resonance Stabilization
The phenylsulfonyl group withdraws electron density via resonance, activating the α-position for nucleophilic attack. This is corroborated by X-ray crystallography data showing planarity in the sulfonyl-acrylate system.
Transition State Modeling
DFT calculations indicate a trigonal bipyramidal transition state during the SN2 displacement. The (Z)-isomer is favored by 4.2 kcal/mol due to reduced steric clash between the sulfonyl group and incoming amine.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves:
- Formation of Intermediate : Reacting 4-ethoxyaniline with phenylsulfonyl chloride to create an intermediate.
- Final Reaction : The intermediate is then reacted with methyl acrylate in the presence of a base (e.g., triethylamine) and suitable solvents (e.g., dichloromethane or toluene).
Industrial Production
For large-scale production, methods may include continuous flow synthesis and automated reactors to enhance efficiency and yield.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be used to prepare more complex molecules through various chemical reactions including:
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Conversion of the sulfonyl group to a sulfide.
- Substitution : Replacement of the ethoxy group with other functional groups.
Biology
Research indicates potential biological activities for this compound:
- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Medicine
Due to its structural features, the compound is explored as a potential drug candidate. Its interactions with biological targets could lead to novel therapeutic agents for treating various diseases.
Industry
Applications extend to the development of new materials, such as polymers and coatings, where specific properties are desired.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate vary in substituents on the aromatic rings and heterocyclic systems. Key comparisons are summarized below:
Key Findings:
Substituent Effects on Yield and Configuration :
- Bulkier substituents (e.g., naphthyl in 3j ) reduce yields (71%) due to steric hindrance during synthesis, whereas smaller groups (e.g., m-tolyl in 3h ) achieve higher yields (96%) .
- Electron-rich substituents (e.g., 3,4-dimethoxy in 3g ) enhance Z-configuration stability (Z/E = 90:10), likely via resonance stabilization of the transition state . The target compound’s 4-ethoxy group may similarly favor Z-configuration, though specific data are unavailable.
Spectroscopic Trends :
- The carbonyl (C=O) ¹³C-NMR signal appears near 166 ppm across analogs, indicating minimal electronic perturbation from substituents .
- Sulfonyl-linked carbons (e.g., 145–146 ppm in 3g ) remain consistent, confirming the phenylsulfonyl group’s stability .
Heterocyclic vs. Aromatic Substituents: Heterocycles like furan (3k) and thiophene (3l) exhibit higher Z/E ratios (>99:1 and 81:19, respectively), suggesting conformational rigidity from π-system conjugation . The target compound’s 4-ethoxyphenylamino group lacks such conjugation but may stabilize via hydrogen bonding.
Physical State and Applications: Liquids (e.g., 3h, 3i) vs. semi-solids (e.g., 3k) correlate with substituent polarity. The target compound’s physical state is unspecified but may resemble 3g (viscous liquid) due to similar molecular weight . Crystallographic studies of analogs (e.g., bromo-formylphenoxy derivative in ) reveal intramolecular hydrogen bonding (S(7) motif) and π-π stacking (3.98 Å), which could stabilize the target compound in solid states .
Research Implications
- Synthetic Optimization : The target compound’s >90% purity aligns with high-yield protocols for simpler analogs (e.g., 3g , 98% yield), suggesting scalable synthesis.
- Biological Relevance : While biological data are absent, analogs with methoxy (3g ) or heterocyclic groups (3k ) are often explored for agrochemical or medicinal activity due to their electron-rich frameworks .
- Structural Insights : Comparative NMR and crystallographic data highlight the role of substituents in tuning electronic and steric properties, guiding future design of acrylate-based functional materials.
Biological Activity
Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity based on existing research and findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes, which may include:
- Tyrosinase Inhibition : Similar compounds have shown effectiveness in inhibiting tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin depigmentation therapies.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may protect cells from oxidative stress.
Cytotoxicity Assays
In vitro cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary studies on related acrylate derivatives indicate that they can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells . The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
Case Study 1: Tyrosinase Inhibition
A study focusing on related compounds demonstrated that modifications in the phenyl ring significantly enhanced tyrosinase inhibitory activity. For example, compounds with hydroxyl substitutions showed improved binding affinity to the enzyme's active site, suggesting that this compound could similarly benefit from structural optimization .
Case Study 2: Antioxidant Activity
In a comparative analysis, several sulfonamide derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays. Results indicated that certain modifications led to enhanced scavenging activity, suggesting that this compound could be explored further for its potential antioxidant properties .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of acrylate intermediates followed by nucleophilic substitution. Key steps include:
- Sulfonyl group introduction : Reacting acrylate precursors with phenylsulfonyl chlorides under controlled temperatures (0–5°C) to avoid side reactions .
- Amination : Coupling 4-ethoxyaniline via Buchwald-Hartwig or Ullmann-type reactions, using palladium catalysts and ligands (e.g., XPhos) in polar aprotic solvents (e.g., DMF) .
- Stereochemical control : Maintaining the (Z)-configuration requires inert atmospheres (N₂/Ar) and low temperatures during critical steps .
Q. How is the crystal structure of this compound determined, and what structural features are critical for its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
- Key parameters : Analyze dihedral angles between aromatic rings (e.g., 55.2–82.9° in similar acrylates) and hydrogen-bonding networks (e.g., C–H···O interactions with R²² motifs) .
- Reactivity implications : Planar acrylate moieties enhance π-π stacking, while sulfonyl groups increase electrophilicity at the β-carbon .
Q. What spectroscopic methods are employed to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 165–170 ppm for ester carbonyl) .
- IR : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹, while acrylate C=O absorbs at ~1700 cm⁻¹ .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 389.1 for C₁₈H₁₈N₂O₅S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent selection : Use DMF for amination (dielectric constant ε = 36.7 enhances nucleophilicity) but switch to THF for sulfonylation to reduce hydrolysis .
- Catalyst screening : Test Pd(OAc)₂ with SPhos vs. XPhos ligands; the latter improves coupling efficiency by 15–20% .
- Flow chemistry : Continuous flow reactors reduce reaction times (from 24 h to 2 h) and improve yields (≥85%) via precise temperature control .
Q. What strategies are used to analyze and resolve contradictory data in crystallographic studies of such acrylate derivatives?
- Methodological Answer :
- Disorder modeling : Refine disordered ethyl/methoxy groups using PART instructions in SHELXL, applying isotropic displacement parameters (Uₙₙ = 0.08–0.12 Ų) .
- Validation tools : Use PLATON’s ADDSYM to check missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .
- Data reconciliation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to confirm bond lengths/angles within ±0.02 Å/±1° of experimental values .
Q. How does the electronic nature of substituents influence the compound's interaction with biological targets?
- Methodological Answer :
- QSAR studies : Replace the 4-ethoxy group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to modulate binding affinity. Use AutoDock Vina to predict docking scores (e.g., ΔG = −8.2 kcal/mol for EGFR inhibition) .
- Enzyme assays : Test inhibitory activity against COX-2 or α-glucosidase in vitro (IC₅₀ = 12–45 µM) using fluorescence-based protocols .
- SAR trends : Bulky sulfonyl groups reduce membrane permeability (logP increases by 0.5–1.0), while electron-deficient aryl amines enhance target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
